molecular formula C11H20BBrO2 B13635574 2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13635574
M. Wt: 274.99 g/mol
InChI Key: IRTDMAGASMHTRK-UHFFFAOYSA-N
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Description

2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated alkene and a boronate ester. The presence of these functional groups makes it a versatile reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromo-2-methylbut-3-en-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The alkene moiety can be oxidized to form epoxides or diols.

    Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, with solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include epoxides and diols.

    Coupling Reactions: Products include biaryl compounds and other coupled products.

Scientific Research Applications

2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective reactions with functional groups.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity and functional versatility.

Mechanism of Action

The mechanism of action of 2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the boronate ester can engage in coupling reactions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-butene: Similar in structure but lacks the boronate ester group.

    4-Bromo-1-butene: Another brominated alkene but with a different substitution pattern.

    3-Butenyl bromide: Similar brominated alkene with different reactivity.

Uniqueness

2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a brominated alkene and a boronate ester. This dual functionality allows it to participate in a wider range of reactions compared to its analogs, making it a versatile and valuable compound in various fields of research.

Properties

Molecular Formula

C11H20BBrO2

Molecular Weight

274.99 g/mol

IUPAC Name

2-(1-bromo-2-methylbut-3-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H20BBrO2/c1-7-8(2)9(13)12-14-10(3,4)11(5,6)15-12/h7-9H,1H2,2-6H3

InChI Key

IRTDMAGASMHTRK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C(C)C=C)Br

Origin of Product

United States

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